3-(butan-2-ylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Description

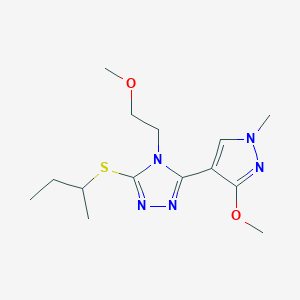

The compound 3-(butan-2-ylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole belongs to the 4H-1,2,4-triazole class, characterized by a five-membered heterocyclic core containing three nitrogen atoms. Its structure includes:

- Butan-2-ylsulfanyl group: A branched thioether substituent contributing to lipophilicity.

- 2-Methoxyethyl group: A polar substituent enhancing solubility in aqueous environments.

This compound is synthesized via nucleophilic substitution reactions, similar to methods described for related triazoles (e.g., InCl3-catalyzed thiol-alkylation) .

Propriétés

IUPAC Name |

3-butan-2-ylsulfanyl-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2S/c1-6-10(2)22-14-16-15-12(19(14)7-8-20-4)11-9-18(3)17-13(11)21-5/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBSPQVVNIFQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NN=C(N1CCOC)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar 4H-1,2,4-Triazole Derivatives

Structural Variations and Physicochemical Properties

The table below compares substituents and key properties of the target compound with structurally analogous derivatives:

Key Observations :

- The 3-methoxy-1-methylpyrazole substituent introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in ’s compounds .

- Polar 2-methoxyethyl and methoxy groups enhance solubility relative to purely aromatic analogues (e.g., 6a–6b), which could optimize pharmacokinetics .

Antioxidant Activity

Compounds with pyridinyl and chlorophenyl substituents () exhibit antioxidant activity exceeding BHA/BHT, attributed to radical scavenging via electron-rich aromatic systems . The target compound’s methoxy-pyrazole group may similarly stabilize radicals, though its efficacy depends on substituent positioning and steric factors.

Antimicrobial Activity

Patel et al. () reported 3-pyridyl/benzothiazolyl triazoles with potent activity against S. aureus and M. tuberculosis . The target compound’s thioether and methoxyethyl groups could modulate interactions with bacterial enzymes (e.g., dihydrofolate reductase), but absence of electron-withdrawing groups (e.g., nitro, fluoro) may reduce potency compared to 6-nitrobenzothiazole derivatives .

Antitumor Potential

highlights triazoles with thioether substituents (e.g., allylthio, cyclohexylthio) showing cytotoxicity against SW480 cancer cells . The target compound’s butan-2-ylsulfanyl group—a medium-chain thioether—may balance lipophilicity and metabolic stability, though in vitro testing is required to confirm activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.